Home > Products > Screening Compounds P87381 > c-Kit-IN-3 (D-tartrate)
c-Kit-IN-3 (D-tartrate) -

c-Kit-IN-3 (D-tartrate)

Catalog Number: EVT-10950428
CAS Number:
Molecular Formula: C30H26ClF3N2O10
Molecular Weight: 667.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

c-Kit-IN-3 is classified as a small molecule inhibitor, specifically targeting the c-KIT receptor tyrosine kinase. It is derived from the tartrate salt form, which is known for its stability and solubility in biological systems. The compound is synthesized to optimize its pharmacological properties, making it suitable for therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of c-Kit-IN-3 (D-tartrate) involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors that can be modified to introduce the tartrate moiety.
  2. Reaction Conditions: The reaction typically requires specific conditions such as temperature control, solvent choice, and reaction time to ensure high yield and purity.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the desired compound from by-products.

The detailed methodology for synthesizing c-Kit-IN-3 (D-tartrate) can vary based on specific laboratory protocols but generally follows established organic synthesis practices.

Molecular Structure Analysis

Structure and Data

The molecular structure of c-Kit-IN-3 (D-tartrate) features a complex arrangement that includes:

  • A central core structure that interacts with the c-KIT kinase.
  • A D-tartrate group that enhances solubility and bioavailability.

The structural formula can be represented as follows:

CnHmNoOpC_{n}H_{m}N_{o}O_{p}

where nn, mm, oo, and pp represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Data

Key data regarding its molecular weight and specific structural characteristics can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions and Technical Details

c-Kit-IN-3 (D-tartrate) undergoes specific chemical reactions that are critical for its function as an inhibitor:

  1. Binding Interactions: The compound binds to the ATP-binding site of the c-KIT kinase, inhibiting its activity.
  2. Inhibition Mechanism: The inhibition process involves conformational changes in the kinase structure upon binding, preventing substrate phosphorylation.

These reactions are typically studied using biochemical assays to determine kinetic parameters such as IC50 values.

Mechanism of Action

Process and Data

The mechanism of action of c-Kit-IN-3 (D-tartrate) primarily involves:

  1. Competitive Inhibition: The compound competes with ATP for binding to the active site of the c-KIT kinase.
  2. Signal Transduction Disruption: By inhibiting c-KIT activity, downstream signaling pathways associated with cell proliferation are disrupted, leading to reduced tumor growth.

Quantitative data from studies indicate that c-Kit-IN-3 exhibits IC50 values in the low nanomolar range (e.g., 4 nM for wild-type c-KIT), demonstrating its potency.

Physical and Chemical Properties Analysis

Physical Properties

c-Kit-IN-3 (D-tartrate) exhibits several notable physical properties:

  • Solubility: Highly soluble in aqueous solutions due to its tartrate component.
  • Stability: Stable under physiological conditions, making it suitable for in vivo studies.

Chemical Properties

Chemical properties include:

  • pH Sensitivity: The compound may exhibit different solubility profiles at varying pH levels.
  • Reactivity: Reactivity with biological macromolecules can be assessed through various assays.

Relevant analyses often involve High-Performance Liquid Chromatography (HPLC) to assess purity and stability over time.

Applications

Scientific Uses

c-Kit-IN-3 (D-tartrate) has significant applications in scientific research, particularly in:

  1. Cancer Therapy: As a targeted therapy for GISTs driven by mutations in the c-KIT gene.
  2. Research Tool: Utilized in studies investigating c-KIT signaling pathways and their implications in other cancers or hematological disorders.

The ongoing research into this compound highlights its potential not only as a therapeutic agent but also as a valuable tool for understanding kinase-related cellular processes.

Introduction to c-Kit Signaling in Pathobiology

c-Kit Receptor Tyrosine Kinase: Structural and Functional Overview

c-Kit (also known as stem cell factor receptor or CD117) is a class III receptor tyrosine kinase encoded by the proto-oncogene c-kit located on human chromosome 4q11-12. The mature c-Kit protein is a 145 kDa transmembrane glycoprotein comprising 976 amino acids, organized into distinct structural domains critical for its activation and signaling functions [3]. The extracellular region consists of five immunoglobulin-like domains (D1–D5). Domains D1–D3 mediate binding to its ligand, stem cell factor, while D4 and D5 facilitate receptor dimerization upon ligand engagement [3] [6]. The intracellular domain contains a juxtamembrane region that autoinhibits kinase activity in the basal state, a bilobed tyrosine kinase domain (TK1 and TK2 subdomains), and a C-terminal tail harboring key tyrosine phosphorylation sites [3].

Alternative splicing generates c-Kit isoforms, notably differing by the presence/absence of a tetrapeptide glycine-asparagine-asparagine-lysine sequence in the extracellular domain. The glycine-asparagine-asparagine-lysine-negative isoform exhibits enhanced phosphorylation kinetics, amplified downstream signaling, and greater tumorigenic potential compared to the glycine-asparagine-asparagine-lysine-positive variant [3]. Physiologically, c-Kit signaling governs critical processes including hematopoietic stem cell maintenance, melanocyte development, gut motility (via interstitial cells of Cajal), and gametogenesis [3]. Its activation triggers multiple pathways: mitogen-activated protein kinase/extracellular signal-regulated kinase for proliferation, phosphatidylinositol 3-kinase/protein kinase B for survival, phospholipase C gamma for calcium mobilization, and Janus kinase/signal transducer and activator of transcription for immune modulation [3] [6].

Table 1: Structural Domains of c-Kit Receptor Tyrosine Kinase

DomainLocationFunction
Immunoglobulin-like D1-D3ExtracellularStem cell factor binding
Immunoglobulin-like D4-D5ExtracellularReceptor dimerization
Transmembrane HelixTransmembraneAnchoring in cell membrane
Juxtamembrane DomainIntracellularAuto-inhibition of kinase activity; contains regulatory tyrosine residues
Tyrosine Kinase Domain (TK1/TK2)IntracellularATP binding (TK1); catalytic activity (TK2)
C-terminal TailIntracellularDocking site for signaling molecules; contains tyrosine phosphorylation sites

Role of Aberrant c-Kit Activation in Oncogenesis and Disease Progression

Dysregulation of c-Kit signaling—through gain-of-function mutations, overexpression, or autocrine/paracrine stimulation—drives pathogenesis in diverse malignancies and inflammatory disorders. Mutations frequently occur in the juxtamembrane domain (exon 11), disrupting its autoinhibitory function and leading to ligand-independent dimerization and constitutive kinase activation [3] [6]. Such mutations are hallmark drivers in gastrointestinal stromal tumors (≈80% of cases), where they promote tumor cell survival and proliferation [3]. Similar mutations are implicated in subsets of acute myeloid leukemia, melanoma, and sinonasal natural killer/T-cell lymphoma [3] [8]. Beyond mutations, c-Kit overexpression alone can sustain oncogenic signaling; this occurs in small cell lung cancer and germ cell tumors [3] [6].

Emerging research links aberrant c-Kit signaling to inflammatory bone loss. Trained immunity induced by β-glucan reprograms myeloid precursors toward osteoclast differentiation—a process dependent on c-Kit-mediated amplification of osteoclast progenitors. Adoptive transfer of β-glucan-trained monocytes exacerbates arthritis in recipient mice, highlighting c-Kit's role in inflammatory osteolysis [1]. Complement component C3a, elevated in periodontitis, enhances macrophage M1 polarization and osteoclast differentiation, suggesting crosstalk with c-Kit-expressing myeloid lineages in bone destructive diseases [7].

Table 2: Pathological Conditions Associated with Aberrant c-Kit Signaling

Disease CategorySpecific ConditionsMolecular Mechanism
Oncologic DisordersGastrointestinal stromal tumorsJuxtamembrane domain mutations (exon 11) causing constitutive activation
Acute myeloid leukemiaActivating mutations in tyrosine kinase domain
MelanomaMutations/overexpression driving proliferation and survival
Sinonasal natural killer/T-cell lymphomaGain-of-function mutations
Inflammatory DisordersExperimental arthritisTrained immunity-mediated expansion of osteoclast precursors
PeriodontitisComplement C3a-induced osteoclast differentiation via myeloid cells

Rationale for Targeting c-Kit in Precision Therapeutics

The mechanistic link between dysregulated c-Kit signaling and disease pathogenesis provides a compelling rationale for therapeutic inhibition. Tyrosine kinase inhibitors achieve this by competitively blocking adenosine triphosphate binding in the kinase domain or stabilizing inactive conformations, thereby suppressing downstream oncogenic cascades [3] [6] [8]. First-generation inhibitors like imatinib target multiple kinases, including platelet-derived growth factor receptor and Abelson murine leukemia viral oncogene homolog 1, but show efficacy against mutant c-Kit in gastrointestinal stromal tumors [3] [8]. However, resistance often arises due to secondary mutations in the kinase domain (e.g., exon 17), necessitating next-generation inhibitors [3].

c-Kit-IN-3 represents a novel small-molecule inhibitor optimized for c-Kit. Its chemical structure (C~30~H~26~ClF~3~N~2~O~10~) includes heterocyclic motifs designed for selective binding to c-Kit's adenosine triphosphate pocket [5]. The D-tartrate salt formulation enhances solubility and bioavailability, critical for in vivo efficacy [5]. Preclinical models confirm that selective c-Kit inhibition suppresses tumor growth in gastrointestinal stromal tumor xenografts and attenuates inflammatory bone loss by blocking osteoclast progenitor expansion [1] [3]. Furthermore, combining c-Kit inhibitors with complementary agents (e.g., inhibitors of downstream effectors like phosphatidylinositol 3-kinase or mitogen-activated protein kinase/extracellular signal-regulated kinase) may overcome resistance and broaden therapeutic utility [6] [8].

Table 3: Therapeutic Strategies Targeting c-Kit Signaling

Therapeutic ApproachRepresentative AgentsMechanism of ActionClinical/Preclinical Utility
First-generation TKIsImatinibMulti-kinase inhibition; targets adenosine triphosphate binding siteFirst-line gastrointestinal stromal tumors therapy
Next-generation TKIsSunitinib, RegorafenibBroader activity against resistant mutantsSecond-line gastrointestinal stromal tumors
Selective Inhibitorsc-Kit-IN-3 (D-tartrate)High selectivity for c-Kit adenosine triphosphate pocketPreclinical models of cancer/inflammatory bone loss

TKIs: Tyrosine kinase inhibitors

The structural and functional elucidation of c-Kit continues to inform rational drug design. Future directions include developing allosteric inhibitors targeting the juxtamembrane domain or protein-protein interaction interfaces, exploiting synthetic lethality in c-Kit-dependent tumors, and leveraging microfluidic platforms (e.g., 3D potency assays) to predict clinical responses to c-Kit-targeted cell therapies [4] [8].

Properties

Product Name

c-Kit-IN-3 (D-tartrate)

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C30H26ClF3N2O10

Molecular Weight

667.0 g/mol

InChI

InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1

InChI Key

WPLXVFQLVREXNR-WUUYCOTASA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.